2,4-diphenyl-3,4-dihydro-2H-chromene 2,4-diphenyl-3,4-dihydro-2H-chromene
Brand Name: Vulcanchem
CAS No.: 55256-25-2
VCID: VC21335659
InChI: InChI=1S/C21H18O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-14,19,21H,15H2
SMILES: C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C21H18O
Molecular Weight: 286.4 g/mol

2,4-diphenyl-3,4-dihydro-2H-chromene

CAS No.: 55256-25-2

Cat. No.: VC21335659

Molecular Formula: C21H18O

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

2,4-diphenyl-3,4-dihydro-2H-chromene - 55256-25-2

Specification

CAS No. 55256-25-2
Molecular Formula C21H18O
Molecular Weight 286.4 g/mol
IUPAC Name 2,4-diphenyl-3,4-dihydro-2H-chromene
Standard InChI InChI=1S/C21H18O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-14,19,21H,15H2
Standard InChI Key USXBLIHNVAJTSN-UHFFFAOYSA-N
SMILES C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural Characteristics and Basic Information

2,4-diphenyl-3,4-dihydro-2H-chromene (CAS: 55256-25-2) belongs to the chromene family, specifically the dihydrochromene class. This heterocyclic compound features a benzopyran core structure with two phenyl substituents at positions 2 and 4 of the chromene scaffold . The compound contains a fused ring system consisting of a benzene ring and a pyran ring, with the two phenyl groups creating a unique three-dimensional architecture that influences its physical properties and potential biological activities .

Chemical Identifiers and Nomenclature

The compound is recognized by multiple nomenclature systems and identifiers, providing standardized ways to reference this specific chemical entity across various databases and literature sources.

Table 1: Chemical Identifiers for 2,4-diphenyl-3,4-dihydro-2H-chromene

IdentifierValue
CAS Registry Number55256-25-2
Molecular FormulaC₂₁H₁₈O
IUPAC Name2,4-diphenyl-3,4-dihydro-2H-chromene
Synonyms3,4-Dihydro-2,4-diphenyl-2H-1-benzopyran; 4-phenylflavan; 2,4-Diphenylchromane
InChIKeyUSXBLIHNVAJTSN-UHFFFAOYSA-N
PubChem CID322302

Structural Features and Stereochemistry

Physical and Chemical Properties

2,4-diphenyl-3,4-dihydro-2H-chromene possesses distinctive physicochemical properties that contribute to its chemical behavior, solubility characteristics, and potential biological activities. These properties are crucial for understanding its potential applications in chemical synthesis and biological systems.

Fundamental Physical Properties

Table 2: Physical and Chemical Properties of 2,4-diphenyl-3,4-dihydro-2H-chromene

PropertyValueReference
Molecular Weight286.4 g/mol
XLogP3-AA5.3
Experimental LogP5.34230
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Topological Polar Surface Area9.2 Ų
Rotatable Bond Count2
Heavy Atom Count22
Exact Mass286.135765193 Da
Complexity340
Synthetic MethodKey ReagentsReaction ConditionsAdvantagesReference
Ring cyclizationSubstituted resorcinols, 2-benzylidene malononitrilesMethanol, Ca(OH)₂, room temperatureHigh yield, mild conditions
Diethylamine-catalyzed synthesisResorcinol, aryl aldehydes, malononitrileDiethylamine, ethanol, refluxEnvironmentally friendly, excellent yields
Green catalyst methodAromatic aldehydes, α-naphthol, malononitrileExpanded Perlite (heterogeneous catalyst), waterEnvironmentally friendly, high yield, simple work-up
Base-catalyzed approach1,3-diketones, malononitrile, aldehydesSilica gel-based amino-functionalized catalyst, water, 70°CShort reaction time, excellent yield (87-96%)
Organo-base-catalyzed synthesis1,3-cyclohexanedione, malononitrile, aromatic aldehydes2-aminopyridineQuick reaction times, excellent yield, recyclable catalyst

Mechanistic Considerations in Chromene Synthesis

The synthesis of 2H-chromene derivatives, including 3,4-dihydro-2H-chromenes, typically follows a multi-step reaction mechanism. For 2,4-diphenyl-3,4-dihydro-2H-chromene, the formation of the chromene ring structure likely involves several key mechanistic steps :

  • Initial Condensation: Formation of a malononitrile nucleophile that reacts with an electrophilic species (such as an aromatic aldehyde).

  • Michael Addition: Nucleophilic attack on the α,β-unsaturated system formed in the initial step.

  • Intramolecular Cyclization: Ring closure to form the dihydropyran ring of the chromene structure.

  • Rearomatization: Restoration of aromaticity in the benzene portion of the structure.

The plausible mechanism for chromene formation involves the generation of a malononitrile nucleophile along with an electrophilic amine (in amine-catalyzed methods), followed by interaction with aromatic aldehydes to form substituted malononitriles . These intermediates subsequently react with phenoxide anions generated from phenolic compounds (like resorcinol) to undergo cyclization via an electrophilic substitution reaction, ultimately forming the chromene ring system .

Biological ActivityMechanism/TargetStructural Features Influencing ActivityReference
AnticancerMultiple mechanisms including cytotoxicityHalogen substitution at position 3 enhances antitumor potency
AnticonvulsantCNS modulationVarious substitution patterns influence activity
AntimicrobialCell wall/membrane disruptionDifferent substitution patterns determine spectrum of activity
AnticholinesteraseEnzyme inhibitionSpecific functional groups enhance binding to enzyme active site
AntituberculosisInhibition of mycobacterial growthStructural features determine mycobacterial specificity
AntidiabeticDPP-4 inhibitionSpecific substitution patterns enhance enzyme binding
AntioxidantFree radical scavengingHydroxyl substitutions enhance radical scavenging

Structure-Activity Relationships in Chromene Derivatives

The biological activity of chromene derivatives is significantly influenced by their structural characteristics, particularly by substitution patterns on the chromene core . For compounds structurally similar to 2,4-diphenyl-3,4-dihydro-2H-chromene, several structure-activity relationships have been established:

  • Position of Substituents: Substitution at positions 2, 3, and 4 of the chromene ring significantly influences biological activity, with position-specific effects on potency and selectivity .

  • Nature of Substituents: The presence of phenyl groups, as in 2,4-diphenyl-3,4-dihydro-2H-chromene, may confer specific interaction patterns with biological targets .

  • Stereochemistry: The stereochemical configuration at positions 2 and 4 can significantly impact biological activity through differential binding orientations with target proteins .

  • Electronic Effects: Electron-donating or electron-withdrawing substituents on the phenyl rings can modulate electronic distribution and consequently biological activity .

Comparative Analysis with Related Compounds

Understanding the relationship between 2,4-diphenyl-3,4-dihydro-2H-chromene and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with Structural Isomers and Analogues

Table 5: Comparison of 2,4-diphenyl-3,4-dihydro-2H-chromene with Related Compounds

CompoundCAS NumberStructural DifferencesKey Property DifferencesReference
2,2-diphenyl-3,4-dihydro-2H-chromene10419-28-0Phenyl groups at position 2 instead of 2 and 4Similar lipophilicity (LogP 4.96)
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol3508976Hydroxyl-substituted phenyl and multiple hydroxyl groups on the chromeneSignificantly more hydrophilic
2,4-diphenyl-3,4-dihydrochromeno[3,4-c]pyrazole derivatives--Additional pyrazole ring fused to the chromene coreEnhanced hydrogen bonding capacity
2,4-diphenyl-5H-chromeno[4,3-b]pyridine derivatives--Additional pyridine ring fused to the chromene coreIncreased nitrogen content and basicity

Related Synthetic Transformations

The 2,4-diphenyl-3,4-dihydro-2H-chromene structure serves as a valuable intermediate in the synthesis of more complex chromene-based heterocycles. Notable transformations include:

  • Fusion with Additional Heterocycles: The chromene core can be further modified to create fused heterocyclic systems such as chromeno[3,4-c]pyrazoles through reactions with N-tosylhydrazones .

  • Oxidation Reactions: The dihydrochromene structure can undergo oxidation to form fully unsaturated chromene derivatives with altered electronic properties.

  • Functionalization of Phenyl Groups: The phenyl substituents provide sites for further functionalization through various aromatic substitution reactions.

These transformations highlight the synthetic versatility of 2,4-diphenyl-3,4-dihydro-2H-chromene as a building block in the preparation of structurally diverse compounds with potentially enhanced or modified biological activities.

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